N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-13-3-9-16(10-4-13)27(23,24)12-18(22)21-19-20-17(11-26-19)14-5-7-15(25-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBDMPOIRHEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 4-methoxyphenylthiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different functional groups replacing the tosyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-methoxy-phenylthiazole-2-amine derivatives: Studied for their acetylcholinesterase inhibitory activity.
Uniqueness
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide stands out due to its specific structural features, such as the presence of the tosyl group, which can influence its reactivity and biological activity. Its potential as an acetylcholinesterase inhibitor also highlights its uniqueness compared to other thiazole derivatives.
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C15H15N3O3S
Molecular Weight: 315.36 g/mol
IUPAC Name: this compound
CAS Number: 2104-04-3
The compound features a thiazole ring, a tosyl group, and a methoxyphenyl moiety, which are significant for its biological activity. The specific arrangement of these functional groups contributes to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:
- Formation of the Thiazole Ring: Utilizing starting materials such as 4-methoxyphenylisothiocyanate and appropriate amines.
- Tosylation Reaction: Introducing the tosyl group to enhance solubility and biological activity.
- Acetamide Formation: Finalizing the structure by reacting with acetic anhydride or acetyl chloride.
Biological Activity
Recent studies have highlighted the compound's diverse biological activities, including:
Antimicrobial Activity
This compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 50 | 90 |
| Standard Antibiotic (e.g., Ciprofloxacin) | 10 | 95 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This activity was assessed using cell lines stimulated with LPS (lipopolysaccharides), showing a reduction in cytokine production.
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The thiazole moiety is believed to play a critical role in binding to target enzymes, disrupting their function.
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited potent activity with an MIC value significantly lower than that of traditional antibiotics, indicating its potential as an alternative treatment option. -
Anti-inflammatory Research:
In another investigation, the compound was tested for its anti-inflammatory effects in a murine model of acute inflammation. Results showed a marked decrease in paw edema compared to control groups, suggesting its utility in treating inflammatory conditions.
Q & A
Q. What analytical approaches validate purity and stability under storage conditions?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%). Accelerated stability studies (40°C/75% RH for 6 months) detect degradation products via LC-MS. Lyophilization improves long-term stability .
Q. How can crystallization studies aid in polymorph screening for formulation development?
- Methodological Answer : Screen solvents (ethanol, acetone) via slow evaporation. Analyze crystal forms via X-ray diffraction. Form I (monoclinic) may exhibit higher solubility than Form II (orthorhombic) .
Cross-Disciplinary Applications
Q. What role does this compound play in probe development for chemical biology?
- Methodological Answer : Conjugate with fluorescent tags (e.g., FITC) to track cellular uptake via confocal microscopy. Use pull-down assays with biotinylated analogs to identify binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
